molecular formula C23H23N3O2 B11635175 (2E)-2-cyano-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Katalognummer: B11635175
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: DZJLAGVPUJJEPA-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-CYANO-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivative, followed by the introduction of the cyano group and the oxolane ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems, and high-throughput screening to identify the best reaction conditions. The industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-CYANO-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-2-CYANO-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-2-CYANO-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano group and isoindoline moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2E)-2-CYANO-3-[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE apart is its combination of functional groups, which provides a unique platform for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C23H23N3O2

Molekulargewicht

373.4 g/mol

IUPAC-Name

(E)-2-cyano-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C23H23N3O2/c24-13-20(23(27)25-14-22-6-3-11-28-22)12-17-7-9-21(10-8-17)26-15-18-4-1-2-5-19(18)16-26/h1-2,4-5,7-10,12,22H,3,6,11,14-16H2,(H,25,27)/b20-12+

InChI-Schlüssel

DZJLAGVPUJJEPA-UDWIEESQSA-N

Isomerische SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)N3CC4=CC=CC=C4C3)/C#N

Kanonische SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)N3CC4=CC=CC=C4C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.